molecular formula C8H11NO4 B1139527 BDNF (human) CAS No. 218441-99-7

BDNF (human)

Cat. No.: B1139527
CAS No.: 218441-99-7
M. Wt: 26984
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Description

Brain-derived neurotrophic factor (BDNF) is a protein that, in humans, is encoded by the BDNF gene. It is a member of the neurotrophin family of growth factors, which are related to the canonical nerve growth factor (NGF). BDNF is widely distributed in the mammalian brain and plays a crucial role in neuronal survival, development, and synaptic plasticity .

Mechanism of Action

Target of Action

Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin growth factor family . It primarily targets and activates TrkB and p75 neurotrophin receptors . These receptors play a crucial role in the survival, growth, and differentiation of neurons . BDNF also interacts with different types of receptors, regulating multiple signaling pathways .

Mode of Action

BDNF binds to its receptors (TrkB and p75) and triggers several signaling pathways . Through TrkB receptor activation, BDNF modulates various physiological and pathological functions in the nervous system . It plays a crucial role in the development and maintenance of brain circuits and synaptic plasticity . BDNF can increase the mRNA expression of GluR1 and GluR2 through its interaction with the TrkB receptor, promoting the synaptic localization of GluR1 via PKC- and CaMKII-mediated Ser-831 phosphorylation .

Biochemical Pathways

BDNF regulates a broad range of functions directly or via its biologically active isoforms . It affects neurogenesis, synaptic function, cell viability, and cognitive function . The BDNF-TrkB pathway promotes neurite outgrowth, neurogenesis, and the prevention of apoptosis, which aids in stroke recovery . BDNF overexpression plays a role in Central Post-Stroke Pain (CPSP) via the activation of purinergic receptors P2X4R and P2X7R .

Pharmacokinetics

The pharmacokinetics of BDNF are complex and tightly regulated at transcriptional and translational levels . BDNF is synthesized and folded in the endoplasmic reticulum as a glycosylated precursor, the pre-proBDNF . Once synthesized, it is transported to the Golgi apparatus, where it undergoes endoproteolytic cleavage under non-pathological conditions . This process promotes its targeting to secretory granules, namely dense core vesicles (DCVs) .

Result of Action

BDNF has a significant impact on the nervous system. It enhances the survival, growth, and differentiation of neurons . It also plays a major role in facilitating neuroplasticity during post-stroke recovery . BDNF’s action is associated with changes in ion channels and inflammatory reactions, leading to neuronal hyperexcitability that causes CPSP .

Action Environment

The action of BDNF is influenced by various environmental factors. Changes in BDNF expression are associated with both normal and pathological aging, as well as psychiatric disease . Some interventions, like exercise or antidepressant administration, can enhance the expression of BDNF in normal and pathological conditions . The human BDNF gene consists of 11 exons, and its different splicing enables formation of transcripts specific to various tissues and responsive to different stimuli .

Biochemical Analysis

Biochemical Properties

BDNF is a member of the neurotrophin family, which also includes nerve growth factor (NGF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . BDNF binds to its high affinity receptor, tyrosine kinase receptor B (TrkB), initiating several signaling pathways . It is capable of increasing the mRNA expression of GluR1 and GluR2 through its interaction with the TrkB receptor and promoting the synaptic localization of GluR1 via PKC- and CaMKII-mediated Ser-831 phosphorylation .

Cellular Effects

BDNF plays an important role in neuronal survival, differentiation, neurite outgrowth, spine formation, synaptic plasticity, and memory . It regulates both excitatory and inhibitory synaptic transmission and activity-dependent plasticity . Changes in BDNF expression are associated with both normal and pathological aging and also psychiatric disease, in particular in structures important for memory processes such as the hippocampus and parahippocampal areas .

Molecular Mechanism

BDNF impacts cell differentiation, synaptic connectivity, and plasticity of the brain . The expression of BDNF is regulated during transcription and translation, and also by post-translational modifications . Transcription is controlled by multiple promoters that determine activity-dependent and tissue-specific expression .

Temporal Effects in Laboratory Settings

The expression of BDNF is highly regulated, leading to great variability in BDNF levels in healthy subjects . The changes in BDNF concentration are caused by altered dynamics in BDNF expression and release . The impact of BDNF can be analyzed along several dimensions, with the final results depending on the level of neuronal activity, the isoform of neurotrophin considered, the time period of the action, its localization, and cooperation with neurotransmitters .

Dosage Effects in Animal Models

In animal models, BDNF enhances the survival of dopaminergic neurons, improves dopaminergic neurotransmission, and motor performance . Heterozygous BDNF mice show increased weight gain, aggressiveness, anxiety, and contextual memory impairment and therefore have been suggested as an animal model for mood disorders .

Metabolic Pathways

BDNF activates the TrkB tyrosine kinase receptor . Upon BDNF binding, TrkB dimerizes, intracellular tyrosine residues are autophosphorylated, and several enzymes are activated, including phospholipase C (PLC), PI3K, guanosine triphosphate hydrolases (GTP), and Janus kinase (JAK) .

Transport and Distribution

BDNF is synthesized and released in an activity-dependent manner . It is transported both anterogradely and retrogradely in neurons . It has an autocrine and paracrine effect on neuronal cells .

Subcellular Localization

It is known that BDNF is expressed in the brain, with the highest levels in the hippocampus and cortex . It is also known that BDNF is involved in plasticity, neuronal survival, formation of new synapses, dendritic branching, and modulation of excitatory and inhibitory neurotransmitter profiles .

Properties

CAS No.

218441-99-7

Molecular Formula

C8H11NO4

Molecular Weight

26984

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action for brain-derived neurotrophic factor (BDNF) and how does this translate to its effects on neurons?

A1: Brain-derived neurotrophic factor exerts its effects by binding to a specific receptor called Tropomyosin receptor kinase B (TrkB) [, , ]. This binding triggers a cascade of intracellular signaling pathways, leading to enhanced neuronal survival, growth, differentiation, and synaptic plasticity [, , ].

Q2: How does aberrant TDP-43 function impact BDNF and what are the consequences for cognitive function?

A2: Research indicates that dysfunctional TDP-43, a protein implicated in neurodegenerative diseases, disrupts the normal splicing of Sortilin, a receptor crucial for BDNF trafficking and secretion []. This disruption leads to reduced BDNF secretion, ultimately contributing to memory impairment and synaptic plasticity deficits [].

Q3: Can you elaborate on the role of BDNF in the context of Alzheimer's disease?

A3: Studies show that BDNF can enhance the phagocytosis of amyloid-beta (Aβ) peptides by microglia, the resident immune cells of the brain []. This is significant because Aβ accumulation is a hallmark of Alzheimer's disease. Additionally, BDNF promotes a shift in microglia towards an anti-inflammatory phenotype, which is beneficial in the context of neurodegenerative diseases [].

Q4: Has BDNF shown promise in preclinical models of stroke? If so, what mechanisms are thought to be involved?

A4: Yes, research in rodent models of stroke has demonstrated that transplantation of human neural stem cells genetically modified to overexpress BDNF (HB1.F3.BDNF) leads to functional recovery and neuroprotection [, ]. The observed benefits are attributed to multiple factors, including increased cell survival, enhanced angiogenesis (formation of new blood vessels), and potentially the neurotrophic effects of BDNF itself [, ].

Q5: Are there any known links between BDNF and spinal cord injury?

A5: While not directly addressed in the provided research, one study highlights the potential role of BDNF in the context of intervertebral disc (IVD) degeneration, a common consequence of spinal cord injury []. It was found that degenerate human nucleus pulposus cells (cells found within the IVD) can stimulate neurite outgrowth, and this effect appears to be mediated, at least in part, by BDNF [].

Q6: How does the structure of BDNF relate to its function?

A6: While the provided research does not delve into the detailed structural characterization of BDNF, it is known that BDNF belongs to the neurotrophin family of growth factors and shares structural similarities with other members like nerve growth factor (NGF) []. These structural features are essential for their binding to TrkB receptors and subsequent downstream signaling [].

Q7: What analytical techniques have been employed to study BDNF and its effects?

A7: The research utilizes a variety of techniques to investigate BDNF. These include Northern blotting and whole mount in situ hybridization to analyze gene expression [], ELISA to quantify secreted BDNF levels [], and immunohistochemistry to visualize BDNF protein expression in tissues []. Additionally, behavioral tests in animal models are used to assess the functional impact of BDNF [, ].

Q8: Are there any ongoing efforts to develop therapies that target the BDNF pathway?

A8: While not explicitly covered in the provided research, the development of therapies targeting the BDNF pathway is an active area of research. Strategies include the use of gene therapy to enhance BDNF expression [, ], as well as the exploration of small molecules that can either mimic BDNF's actions or enhance its endogenous production.

Q9: What are some of the challenges in developing BDNF-based therapies?

A9: Despite its therapeutic potential, developing BDNF-based therapies faces challenges. BDNF has a short half-life in circulation and does not readily cross the blood-brain barrier []. This necessitates the development of delivery strategies that can effectively target BDNF to the central nervous system.

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